PROTAC PD-1/PD-L1 degrader-1
Description
Conceptual Framework of Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) has emerged as a revolutionary pharmacological strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. acs.org This approach offers a distinct advantage over traditional inhibitors, which merely block a protein's function, by physically removing the target protein. frontiersin.org
The concept of targeting proteins for degradation has evolved significantly. Early strategies laid the groundwork for the development of more sophisticated technologies. Among these, Proteolysis-Targeting Chimeras (PROTACs) have gained prominence. acs.org Related technologies such as Lysosome-Targeting Chimeras (LYTACs), dTAGs, and Trim-Away have also emerged, each with unique mechanisms for inducing protein degradation. acs.org These modalities have expanded the "druggable" proteome, enabling the targeting of proteins previously considered intractable. acs.org
PROTACs are heterobifunctional molecules engineered with two distinct domains connected by a linker. frontiersin.org One domain binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. frontiersin.org This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for degradation. frontiersin.org A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules. acs.org
E3 ubiquitin ligases are critical components of the PROTAC mechanism, as they are responsible for the final step of transferring ubiquitin to the target protein. frontiersin.org The human genome encodes over 600 E3 ligases, offering a vast repertoire for PROTAC design. frontiersin.org Commonly exploited E3 ligases in PROTAC development include Cereblon (CRBN) and von Hippel-Lindau (VHL). acs.org The choice of E3 ligase is crucial as it dictates the specificity and efficiency of degradation. frontiersin.org
The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins. researchgate.net Once a target protein is tagged with a polyubiquitin (B1169507) chain by the PROTAC-recruited E3 ligase, it is recognized by the 26S proteasome. nih.gov The proteasome then unfolds and proteolytically cleaves the protein into small peptides, effectively eliminating it from the cell. researchgate.net
While the UPS is the classical pathway for PROTAC-mediated degradation, lysosomal degradation has also been harnessed. nih.gov Technologies like LYTACs are designed to degrade extracellular and membrane proteins by directing them to the lysosome. nih.gov Some PROTACs can also induce lysosomal degradation of their targets. escholarship.org For instance, antibody-based PROTACs (AbTACs) have been developed to recruit membrane-bound E3 ligases to cell-surface proteins, leading to their lysosomal degradation. escholarship.org The degradation of PD-L1 can occur through both proteasomal and lysosomal pathways. nih.gov
Fundamental Mechanism of Proteolysis-Targeting Chimeras (PROTACs)
The Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Axis in Immunological Research
The PD-1/PD-L1 axis is a critical immune checkpoint that plays a central role in maintaining immune homeostasis and preventing autoimmunity. nih.gov PD-1 is a receptor expressed on the surface of activated T cells, while its ligand, PD-L1, is often overexpressed on the surface of cancer cells. nih.gov The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, suppressing its activity and allowing cancer cells to evade immune surveillance. nih.gov Blocking this interaction with monoclonal antibodies has been a major breakthrough in cancer immunotherapy. nih.gov
PROTAC PD-1/PD-L1 Degrader-1
This compound is a novel PROTAC designed to both inhibit the PD-1/PD-L1 interaction and induce the degradation of the PD-L1 protein. medchemexpress.com This dual mechanism of action presents a promising strategy in cancer immunotherapy research.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2447066-37-5 |
| Molecular Formula | C59H58ClN7O11 |
| Molecular Weight | 1076.59 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Data sourced from multiple chemical suppliers. broadpharm.com
Mechanism of Action
This compound is a Cereblon-based PROTAC, meaning it utilizes a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.commedchemexpress.comglpbio.com By binding to both PD-L1 and CRBN, it forms a ternary complex that facilitates the ubiquitination of PD-L1. frontiersin.org This molecule has been shown to inhibit the interaction between PD-1 and PD-L1 with a half-maximal inhibitory concentration (IC50) of 39.2 nM. medchemexpress.comglpbio.com Furthermore, it induces a moderate reduction in PD-L1 protein levels through a lysosome-dependent degradation pathway. medchemexpress.comglpbio.com
Research Findings
In vitro studies have demonstrated the activity of this compound. In co-culture models of Hep3B/OS-8/hPD-L1 cells and CD3+ T cells, this compound was able to significantly restore the suppressed immune response. medchemexpress.comglpbio.com It has also been shown to reduce the expression of PD-L1 on the cell surface in a dose-dependent manner. medchemexpress.comglpbio.com For example, at concentrations of 1 µM and 10 µM, it reduced PD-L1 expression by 21% and 35%, respectively, after 24 hours of treatment. medchemexpress.comglpbio.com
| Concentration | PD-L1 Reduction (%) | Time (hours) |
| 1 µM | 21 | 24 |
| 10 µM | 35 | 24 |
Data from in vitro studies. medchemexpress.comglpbio.com
Molecular and Cellular Regulation of PD-1 Expression on Immune Cells
Programmed cell death-1 (PD-1), a member of the CD28 family, is an inhibitory receptor crucial for regulating immune responses. nih.govmdpi.com Its expression is not static; rather, it is tightly and dynamically controlled on various immune cells, including activated T cells, B cells, natural killer (NK) cells, and monocytes. nih.govmdpi.com
On resting T cells, PD-1 is expressed at low levels to help maintain tolerance. nih.gov Following an immune stimulus, such as T-cell receptor (TCR) activation, PD-1 expression is transiently upregulated. nih.gov However, during chronic antigen exposure, as is common in the tumor microenvironment and chronic infections, PD-1 expression remains high on antigen-specific T cells, leading to a state of functional impairment known as T-cell exhaustion. nih.gov
The expression of the Pdcd1 gene, which encodes for PD-1, is governed by a complex interplay of genetic and epigenetic factors. nih.gov Key regulatory mechanisms include:
Transcription Factors: Several transcription factors are known to bind to conserved regions in the Pdcd1 promoter to drive its expression. Following T-cell activation, factors such as Activator Protein-1 (AP-1) and Nuclear Factor of Activated T-cells (NFAT) play significant roles. nih.gov
Cis-Regulatory Elements: At least two conserved regulatory regions, CR-B and CR-C, located upstream of the transcription start site, are critical for Pdcd1 gene activation. nih.gov These elements contain binding sites for various transcription factors that fine-tune PD-1 expression in response to different stimuli. nih.gov
Epigenetic Modifications: The epigenetic state of the Pdcd1 locus, including DNA methylation and histone modifications, is a critical layer of regulation. In naïve T cells, the promoter region is often methylated, which is associated with gene silencing. Upon T-cell activation, this region undergoes demethylation, allowing for gene expression. nih.gov
Understanding these intricate regulatory networks is vital for developing novel therapeutic strategies aimed at modulating PD-1 levels on immune cells. nih.gov
Mechanisms of PD-L1 Expression and Function in the Tumor Microenvironment
Programmed death-ligand 1 (PD-L1), also known as B7-H1 or CD274, is the primary ligand for the PD-1 receptor. Its expression on the surface of various cells, including cancer cells and tumor-associated immune cells, is a key mechanism for tumor immune evasion. nih.govnih.gov When PD-L1 on a tumor cell binds to PD-1 on an activated T cell, it delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity. nih.govnih.gov
Tumor cells can upregulate PD-L1 through two primary mechanisms:
Innate Immune Resistance: This involves constitutive PD-L1 expression driven by intrinsic oncogenic signaling pathways within the cancer cell. For instance, the loss of the tumor suppressor PTEN can lead to activation of the PI3K/AKT/mTOR pathway, which in turn increases PD-L1 protein translation. nih.govresearchgate.net Similarly, overexpression of the MYC oncogene has been shown to directly bind to the PD-L1 promoter and drive its expression. mdpi.com
Adaptive Immune Resistance: This is an inducible mechanism where PD-L1 expression is upregulated in response to inflammatory cytokines secreted by immune cells within the tumor microenvironment (TME). bmj.com The primary cytokine responsible for this adaptive upregulation is Interferon-gamma (IFN-γ), which is released by activated T cells. nih.govbmj.com IFN-γ signaling through the JAK/STAT pathway is a major driver of PD-L1 expression on cancer cells. nih.gov Other TME-resident cytokines, such as Interleukin-6 (IL-6), IL-27, and Tumor Necrosis Factor-alpha (TNF-α), can also induce PD-L1 expression, often utilizing distinct transcription factors and signaling pathways. bmj.comspringermedizin.de
The expression of PD-L1 is also controlled at the post-translational level through processes like glycosylation and ubiquitination, which affect its stability and interaction with PD-1. nih.govmdpi.com For example, TNF-α can stabilize PD-L1 by promoting its deubiquitination via the COP9 signalosome 5 (CSN5). bmbreports.org
| Regulator | Mechanism | Effect on PD-L1 Expression | References |
|---|---|---|---|
| IFN-γ | Induction of JAK/STAT signaling pathway | Upregulation | nih.govbmj.com |
| PTEN Loss | Activation of PI3K/AKT/mTOR pathway, enhancing protein translation | Upregulation | nih.govresearchgate.net |
| MYC | Direct binding to the PD-L1 promoter | Upregulation | mdpi.com |
| TNF-α | Stabilizes PD-L1 protein via CSN5-mediated deubiquitination | Upregulation | bmbreports.org |
| IL-6 | Activation of JAK/STAT3 signaling pathway | Upregulation | springermedizin.de |
Emergence of PROTACs as a Research Strategy for Modulating the PD-1/PD-L1 Pathway
Proteolysis Targeting Chimeras (PROTACs) represent a fundamentally different approach to modulating protein function. nih.gov Unlike traditional inhibitors that simply block a protein's active site, PROTACs are bifunctional molecules designed to eliminate the target protein entirely. nih.gov They consist of two distinct ligands connected by a linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome. nih.govnih.gov
The application of PROTAC technology to the PD-1/PD-L1 pathway offers a novel research strategy to overcome the limitations of antibody-based blockade. mdpi.comaacrjournals.org Instead of merely occupying the ligand-binding site, a PD-L1-targeting PROTAC could induce its complete removal from the cell.
This compound (also referred to as compound p22) is a specific chemical tool developed for this purpose. medchemexpress.comtargetmol.comglpbio.com It is a small molecule designed based on a resorcinol (B1680541) diphenyl ether scaffold, which targets PD-L1, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govmedchemexpress.com Research findings indicate that this compound functions as a dual-action agent:
Inhibition: It directly inhibits the protein-protein interaction between PD-1 and PD-L1. medchemexpress.comtargetmol.com
Degradation: It induces the degradation of the PD-L1 protein. medchemexpress.comtargetmol.com
In co-culture models, this compound has been shown to restore the immune function of T cells that were suppressed by PD-L1-expressing cells. medchemexpress.comtargetmol.com Interestingly, studies suggest that its degradation mechanism may be partially dependent on the lysosome, rather than solely the proteasome, which is the canonical pathway for many PROTACs. nih.govmedchemexpress.comtargetmol.comglpbio.com This highlights the diverse mechanisms through which these novel molecules can exert their effects. The development of such degraders provides a powerful research tool to explore the consequences of complete PD-L1 removal versus simple blockade. nih.gov
| Parameter | Finding | References |
|---|---|---|
| Target | PD-L1 | nih.govmedchemexpress.com |
| E3 Ligase Recruited | Cereblon (CRBN) | medchemexpress.comtargetmol.com |
| Mechanism of Action | Inhibition of PD-1/PD-L1 interaction and induction of PD-L1 degradation | medchemexpress.comtargetmol.com |
| IC₅₀ (PD-1/PD-L1 Interaction) | 39.2 nM | medchemexpress.comtargetmol.comglpbio.com |
| PD-L1 Degradation (in MDA-MB-231 cells, 24h) | 21% reduction at 1 µM; 35% reduction at 10 µM | medchemexpress.comglpbio.com |
| Degradation Pathway | Reported to be moderately dependent on the lysosome | nih.govmedchemexpress.comtargetmol.com |
Properties
IUPAC Name |
5-[4-[1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carbonyl]piperazin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-5-oxopentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58ClN7O11/c1-36-40(10-5-11-42(36)39-17-19-48-51(30-39)76-27-26-75-48)35-78-50-31-49(77-34-38-9-4-8-37(28-38)32-61)41(29-44(50)60)33-66-21-3-2-14-47(66)58(73)65-24-22-64(23-25-65)54(70)16-7-15-52(68)62-45-13-6-12-43-55(45)59(74)67(57(43)72)46-18-20-53(69)63-56(46)71/h4-6,8-13,17,19,28-31,46-47H,2-3,7,14-16,18,20-27,33-35H2,1H3,(H,62,68)(H,63,69,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIXMPCTSMEQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58ClN7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Mechanistic Elucidation of Protac Pd 1/pd L1 Degrader 1
Rational Design and Chemical Composition of PROTAC PD-1/PD-L1 Degrader-1
The rational design of this compound involves the strategic assembly of three key components: a ligand that binds to the target protein (PD-L1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. nih.gov The overarching goal of this design is to bring the E3 ligase in close proximity to PD-L1, thereby facilitating the ubiquitination and subsequent proteasomal degradation of PD-L1. nih.gov
Identification and Optimization of the PD-L1 Target Binding Ligand
The PD-L1 target binding ligand of this compound is based on a novel resorcinol (B1680541) diphenyl ether scaffold. nih.gov This chemical structure was identified and optimized for its ability to inhibit the interaction between PD-1 and PD-L1. nih.gov The parent compound of this series demonstrated significant inhibitory activity, and subsequent structure-activity relationship (SAR) studies led to the identification of a potent binder that could be incorporated into a PROTAC construct. The selection of this particular ligand was driven by its demonstrated high affinity for PD-L1, which is a crucial factor for the effective recruitment of the target protein to the E3 ligase. nih.gov
Selection and Integration of the Cereblon (CRBN) E3 Ligase Recruitment Moiety
This compound utilizes a derivative of pomalidomide (B1683931) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. nih.govresearchgate.net CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4A (CRL4A) complex and is a well-established E3 ligase for PROTAC-mediated protein degradation. researchgate.netnih.gov The choice of CRBN as the E3 ligase recruiter is based on its well-characterized role in the ubiquitin-proteasome system and the availability of potent small molecule ligands, such as thalidomide (B1683933) and its analogues (immunomodulatory drugs or IMiDs), that bind to it with high affinity. researchgate.net The integration of the pomalidomide-based moiety into the PROTAC structure allows for the effective hijacking of the CRL4A-CRBN complex to induce the degradation of PD-L1. nih.govresearchgate.net
Role and Optimization of the Chemical Linker in Ternary Complex Formation
The chemical linker in this compound plays a critical role in connecting the PD-L1 binding ligand and the CRBN recruitment moiety. The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex, which consists of PD-L1, the PROTAC molecule, and CRBN. nih.gov An optimized linker ensures the appropriate spatial orientation of PD-L1 and CRBN to facilitate the efficient transfer of ubiquitin from the E2 conjugating enzyme to the lysine (B10760008) residues on the surface of PD-L1. nih.gov While specific details on the optimization of the linker for this compound are not extensively documented, the design of this PROTAC would have involved synthesizing and evaluating a series of compounds with varying linker lengths and compositions to identify the one that elicits the most potent and efficient degradation of PD-L1. nih.gov
Detailed Mechanism of PD-L1 Degradation by this compound
The degradation of PD-L1 by this compound is a multi-step process that is initiated by the formation of a ternary complex and culminates in the ubiquitination and subsequent proteasomal degradation of the target protein. researchgate.net However, initial studies on this compound have also suggested a potential for lysosome-dependent degradation. nih.gov
Characterization of the PD-L1-PROTAC PD-1/PD-L1 Degrader-1-Cereblon Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for effective PROTAC-mediated protein degradation. nih.gov This complex brings the target protein, PD-L1, into close proximity with the recruited E3 ligase, CRBN. nih.gov The stability of this complex is influenced by several factors, including the binding affinities of the PROTAC for both PD-L1 and CRBN, as well as the protein-protein interactions between PD-L1 and CRBN that are induced by the PROTAC. nih.gov The concept of cooperativity is central to the formation of the ternary complex, where the binding of one protein to the PROTAC can either enhance (positive cooperativity) or diminish (negative cooperativity) the binding of the other protein. nih.gov While specific biophysical data on the ternary complex formed by this compound is not yet available, the efficacy of this PROTAC in inducing PD-L1 degradation suggests the formation of a productive ternary complex. nih.gov
Below is a data table summarizing the inhibitory activity of this compound against the PD-1/PD-L1 interaction.
| Compound | IC50 (nM) |
| This compound (P22) | 39.2 |
This table shows the half-maximal inhibitory concentration (IC50) of this compound in a homogenous time-resolved fluorescence (HTRF) binding assay. nih.gov
Ubiquitination Dynamics of PD-L1 Facilitated by this compound
Once the ternary complex is formed, the CRL4A-CRBN E3 ligase complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of PD-L1. nih.gov This process, known as ubiquitination, results in the formation of a polyubiquitin (B1169507) chain on PD-L1, which acts as a signal for its recognition and degradation by the 26S proteasome. mdpi.com
Initial research indicates that this compound can reduce the protein levels of PD-L1 in a dose-dependent manner. nih.gov Interestingly, these early studies also suggest that the degradation of PD-L1 by this PROTAC may occur through a lysosome-dependent pathway, which is a departure from the canonical proteasomal degradation pathway for many PROTACs. nih.gov Further investigation is required to fully elucidate the specific ubiquitination sites on PD-L1 and the precise downstream degradation machinery involved.
The following data table illustrates the dose-dependent reduction of PD-L1 expression by this compound.
| Concentration (µM) | PD-L1 Expression Reduction (%) |
| 1 | 21 |
| 10 | 35 |
This table shows the percentage reduction of PD-L1 expression in a cell-based assay after 24 hours of treatment with this compound. nih.gov
Investigation of the Lysosome-Dependent Degradation Pathway for PD-L1 Induced by this compound
Recent research has elucidated that this compound, also referred to as compound P22, orchestrates the degradation of PD-L1 through a mechanism that is dependent on the lysosome. nih.govresearchgate.netfrontiersin.org This finding is significant as many PROTACs, particularly those based on a Cereblon E3 ligase ligand like this one, typically utilize the ubiquitin-proteasome system for protein degradation. frontiersin.org The involvement of the lysosomal pathway suggests a distinct mechanism of action for this particular degrader.
Scientific investigations have demonstrated that this PROTAC moderately reduces the protein levels of PD-L1. nih.govfrontiersin.org The degradation of PD-L1 by this molecule is a departure from the canonical proteasomal degradation pathway often associated with Cereblon-based PROTACs. nih.gov
Experimental data from flow cytometry and western blot analyses have confirmed the dose-dependent reduction of PD-L1 expression upon treatment with this compound. nih.govfrontiersin.org These studies have provided quantitative insights into the efficacy of this compound in diminishing the levels of this critical immune checkpoint protein.
To further substantiate the role of the lysosomal pathway, studies involving the use of lysosomal inhibitors are crucial. While the primary research has concluded a lysosome-dependent mechanism, detailed quantitative data from such inhibitor experiments are pivotal for a comprehensive understanding. These experiments would typically involve treating cells with the PROTAC in the presence and absence of lysosomal inhibitors, such as chloroquine (B1663885) or bafilomycin A1, and then quantifying the levels of PD-L1. A rescue of PD-L1 degradation in the presence of these inhibitors would provide direct evidence for the involvement of the lysosomal machinery.
The table below summarizes the reported degradation of PD-L1 by this compound at various concentrations, highlighting its dose-dependent effect.
| Concentration | Treatment Duration | Cell Line | PD-L1 Degradation (%) |
| 1 µM | 24 hours | MDA-MB-231 | 21% |
| 10 µM | 24 hours | MDA-MB-231 | 35% |
This reliance on the lysosomal pathway for PD-L1 degradation positions this compound as a unique tool in the growing arsenal (B13267) of targeted protein degraders and opens new avenues for the development of novel cancer immunotherapies.
Preclinical Evaluation of Protac Pd 1/pd L1 Degrader 1: Efficacy and Immunomodulation
In Vitro Characterization of PD-L1 Degradation
Proteolysis targeting chimeras (PROTACs) represent an innovative therapeutic strategy designed to eliminate specific proteins by harnessing the cell's own ubiquitin-proteasome system. nih.govnih.gov PROTAC PD-1/PD-L1 degrader-1, also identified as compound p22, is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to target the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1) for degradation. targetmol.comnih.gov This molecule effectively inhibits the PD-1/PD-L1 interaction, with a reported half-maximal inhibitory concentration (IC50) of 39.2 nM. targetmol.com Its degradation mechanism has been characterized as moderately reducing PD-L1 protein levels in a manner dependent on the lysosome. nih.govtargetmol.com
The efficacy of this compound in reducing total PD-L1 protein levels has been demonstrated in a dose-dependent fashion. When tested in MDA-MB-231 human breast cancer cells for 24 hours, the degrader reduced PD-L1 levels by 21% at a concentration of 1 µM and by 35% at 10 µM. targetmol.com
The broader applicability of PD-L1-targeting PROTACs has been validated across a diverse panel of cancer cell lines. A novel PROTAC, compound 21a, induced effective degradation of the PD-L1 protein in a time- and dose-dependent manner in multiple cancer cell types. nih.govfrontiersin.org These include breast cancer (MCF-7), colon cancer (SW-480), prostate cancer (PC-3), and murine bladder tumor (MB-49) cells. frontiersin.org Similarly, another CRBN-based PROTAC, referred to as PA8, showed potent and dose-dependent PD-L1 degradation in 4T1 murine breast cancer cells.
Below is an interactive data table summarizing the dose-dependent degradation of PD-L1 by this compound in MDA-MB-231 cells after 24 hours of treatment.
| Concentration (µM) | PD-L1 Reduction (%) | Cell Line | Citation |
|---|---|---|---|
| 1 | 21 | MDA-MB-231 | targetmol.com |
| 10 | 35 | MDA-MB-231 | targetmol.com |
The therapeutic effect of blocking the PD-1/PD-L1 axis relies on disrupting this interaction at the cell surface. This compound has been shown to significantly reduce the expression of PD-L1 on the cell surface by more than 14%. targetmol.com Further studies on other PROTACs have confirmed the degradation of both membrane-bound and cytoplasmic PD-L1. bioworld.com Mechanistic investigations suggest that these PROTACs can induce the internalization of PD-L1 from the cell surface into the cytoplasm, which is then followed by degradation through both proteasomal and lysosomal pathways. bioworld.com
While direct, head-to-head comparative studies are limited, the efficacy of various PD-L1-targeting PROTACs can be assessed based on their reported degradation capabilities in different experimental settings. This compound (p22) demonstrated a 35% reduction of PD-L1 at a 10 µM concentration in MDA-MB-231 cells. targetmol.com Other recently developed PROTACs, identified as compounds [I] and [II], showed degradation rates of 60.87% (at 20 µM) and 58.05% (at 10 µM), respectively, in HCC-827 cells. bioworld.com Compound [II] was noted for having a stronger degradation effect at a lower concentration. bioworld.com The development of PROTACs using different E3 ligase recruiters, such as VHL, has also yielded potent degraders of PD-L1. rhhz.net This highlights the ongoing efforts to optimize the potency and efficacy of PD-L1-targeting PROTACs.
Restoration of Anti-Tumor Immune Responses in In Vitro Co-Culture Models
A critical measure of success for an immune checkpoint-targeting agent is its ability to restore T-cell function. By degrading PD-L1, PROTACs aim to remove the inhibitory signal that suppresses anti-tumor immunity.
This compound has been proven to restore suppressed immune responses in an in vitro co-culture model. targetmol.com Specifically, in a system using Hep3B/OS-8/hPD-L1 cancer cells and CD3 T cells, the degrader reversed the PD-L1-mediated repression of the immune cells. targetmol.comfrontiersin.org This finding is consistent with results from other PD-L1-targeting PROTACs, which have been shown to activate an immune response in Jurkat T-cell and HCC-827 cancer cell co-culture models, further validating this therapeutic approach. bioworld.com
The reactivation of T cells is characterized by the production of pro-inflammatory cytokines, which are crucial for orchestrating an effective anti-tumor response. While specific data on cytokine production for this compound is not detailed in the available literature, studies on other advanced PD-L1 degrading molecules provide insight into this mechanism. For instance, a stapled peptide-based PROTAC (SP-PROTAC) that induces PD-L1 degradation was shown to enhance the release of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner when T cells were co-cultured with C33A cervical cancer cells. frontiersin.orgnih.gov The SP-PROTAC was reported to be more effective at stimulating IFN-γ and TNF-α release than a small molecule inhibitor of PD-L1. frontiersin.org Similarly, peptide-drug conjugates designed to degrade PD-L1 also led to heightened levels of IFN-γ and TNF-α, confirming that the degradation of PD-L1 effectively enhances T-cell effector functions. nih.gov
Assessment of T-Cell Cytotoxic Function against Tumor Cells
The capacity of PROTAC PD-1/PD-L1 degraders to enhance the cytotoxic function of T-cells against tumor cells has been demonstrated in various preclinical co-culture models. One study reported that the PROTAC molecule BMS-37-C3 significantly enhanced the killing ability of T-cells when co-cultured with A375 melanoma cells. This suggests that by degrading PD-L1 on tumor cells, the PROTAC effectively removes the inhibitory signal, allowing for a more robust anti-tumor immune response by T-cells.
Similarly, other investigational PROTACs designed to degrade PD-L1 have been shown to activate an immune response in a Jurkat/HCC-827 co-culture model. bioworld.com The disruption of the PD-1/PD-L1 interaction through degradation of PD-L1 is a key mechanism for restoring T-cell activity. bioworld.com Further research has indicated that the treatment with a stapled peptide-based PROTAC targeting PD-L1 can induce the release of pro-inflammatory cytokines, such as TNF-α and IFN-γ, in a dose-dependent manner in a co-culture of C33A and T-cells. This cytokine release is a hallmark of T-cell activation and a critical component of the anti-tumor immune response.
While direct data for "this compound" on T-cell cytotoxicity against MC-38, CT26, or 4T1 cells is not available in the provided search results, the collective evidence from studies on similar PD-L1-degrading PROTACs strongly supports their role in augmenting T-cell-mediated tumor cell killing.
In Vivo Preclinical Anti-Tumor Activity and Immunological Impact
The in vivo anti-tumor efficacy and immunological effects of PROTAC PD-1/PD-L1 degraders have been investigated in several syngeneic and xenograft mouse models, demonstrating their potential as a novel immunotherapeutic strategy.
Multiple studies have highlighted the anti-tumor activity of PD-L1-degrading PROTACs in the MC-38 colon adenocarcinoma model. One novel PROTAC molecule, designated as 21a, was shown to effectively inhibit the growth of MC-38 tumors in vivo. nih.gov In another study, two unnamed PROTAC compounds, referred to as [I] and [II], also exhibited significant anti-tumor activity in the MC38 mouse model. bioworld.com
With regard to the 4T1 murine breast cancer model, a CRBN-based PD-L1 PROTAC degrader, also referred to as PROTAC PD-L1 degrader-1 (compound PA8), has been shown to inhibit both tumor volume and tumor weight in 4T1-bearing mice. While the provided search results mention the use of the CT26 colon carcinoma model for evaluating immunotherapies, specific efficacy data for a PROTAC PD-1/PD-L1 degrader in this model was not identified.
The in vivo efficacy of PD-L1-degrading PROTACs is reflected in their ability to modulate tumor growth kinetics. For the two unnamed PROTACs, [I] and [II], in the MC38 model, significant tumor volume growth inhibition rates were observed. bioworld.com Compound [I] demonstrated average tumor volume growth inhibition rates of 48.72% and 57.35% at two different dosages, while compound [II] showed inhibition rates of 34.61% and 54.92%. bioworld.com These findings indicate a dose-dependent effect on slowing tumor progression. The study on PROTAC PD-L1 degrader-1 (compound PA8) in the 4T1 model also reported inhibition of tumor volume, suggesting a direct impact on tumor growth kinetics.
| Compound | Mouse Model | Tumor Volume Growth Inhibition Rate (%) |
| PROTAC [I] | MC38 | 48.72 |
| PROTAC [I] | MC38 | 57.35 |
| PROTAC [II] | MC38 | 34.61 |
| PROTAC [II] | MC38 | 54.92 |
A key aspect of the anti-tumor activity of PD-L1-degrading PROTACs is their ability to modulate the tumor microenvironment and enhance the infiltration of cytotoxic immune cells. In vivo studies with compound 21a in the MC-38 model revealed that its anti-tumor activity was associated with the downregulation of PD-L1 and an increase in the presence of CD8+ T-cells within the tumor. nih.govnih.gov This suggests that by degrading PD-L1, the PROTAC helps to create a more favorable environment for the recruitment and activity of tumor-infiltrating lymphocytes.
Further supporting this, a separate study in the MC38 model demonstrated that a combination therapy which included PD-L1 blockade led to an increased infiltration of activated CD8+ T-cells. While specific immunohistochemical or flow cytometric data for "this compound" was not available in the search results, the consistent findings across different PD-L1 degrading PROTACs point towards a common mechanism of action involving the enhancement of CD8+ T-cell infiltration into the tumor microenvironment. This modulation of the immune landscape within the tumor is a critical factor in driving the observed anti-tumor efficacy.
Advanced Research on Protac Pd 1/pd L1 Degrader 1 and Pd 1/pd L1 Protac Analogues
Structure-Activity Relationship (SAR) Studies for Optimized Degradation
The efficacy of a PROTAC is intricately linked to its molecular architecture, which consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov Extensive Structure-Activity Relationship (SAR) studies have been crucial in optimizing each of these components to achieve potent and selective degradation of the programmed death-ligand 1 (PD-L1).
Impact of PD-L1 Ligand Modifications on Target Engagement and Degradation Efficiency
The journey to develop effective PD-L1 degraders often begins with known small molecule inhibitors of the PD-1/PD-L1 interaction. nih.gov For instance, a series of PROTACs were designed based on a biphenyl-derived PD-L1 inhibitor. nih.govacs.org Systematic screening of these ligands and their modifications is critical for identifying compounds with potent degradation activity.
Researchers have found that even subtle changes to the PD-L1 binding moiety can significantly impact the degradation efficiency. The goal is to identify a ligand that not only binds to PD-L1 with sufficient affinity but also orients the PROTAC molecule favorably to facilitate the formation of a productive ternary complex with the E3 ligase. For example, in the development of novel resorcinol (B1680541) diphenyl ether-based PROTACs, compound 22 was identified as a potent degrader of PD-L1. frontiersin.org
The following table illustrates the impact of modifications to the PD-L1 ligand on degradation efficiency, as seen with compounds developed by Zhejiang University of Technology. bioworld.com
| Compound | PD-L1 Ligand Modification | Concentration (µM) | PD-L1 Degradation (%) |
| Compound [I] | Biphenyl-based | 20 | 60.87 |
| Compound [II] | Biphenyl-based with optimized linker attachment | 10 | 58.05 |
This interactive table showcases how modifications to the core PD-L1 binding scaffold and its linkage point can influence the concentration required for significant degradation.
Influence of E3 Ligase Ligand Variations on Ternary Complex Formation and Catalytic Activity
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. nih.gov This is achieved by recruiting an E3 ubiquitin ligase to the target protein. The choice of E3 ligase and the design of its corresponding ligand are pivotal for the PROTAC's success. The two most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). dundee.ac.uk
The selection of the E3 ligase ligand can influence the stability and cooperativity of the ternary complex (PROTAC-PD-L1-E3 ligase), which in turn affects the rate and extent of PD-L1 degradation. acs.orgnih.gov For instance, studies comparing VHL- and CRBN-based PROTACs have shown that they can exhibit different degradation profiles and potencies. researchgate.net Some research suggests that CRBN-based PROTACs may have a broader range of activity in certain cell lines. researchgate.net The optimization of the E3 ligase ligand is a key strategy to enhance the catalytic efficiency of the PROTAC. nih.gov
Below is a comparative look at the degradation efficiency of PD-L1 PROTACs utilizing different E3 ligase ligands.
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| ARV-110 | CRBN | Androgen Receptor | 1 | 85 |
| VHL-based degrader 68 | VHL | EGFR L858R | 5.0 (HCC-827 cells) | Not specified |
| CRBN-based degrader 69 | CRBN | EGFR L858R | 11 (HCC-827 cells) | Not specified |
This interactive table highlights how the choice of E3 ligase ligand can impact the potency (DC50) and maximal degradation (Dmax) of a PROTAC for different target proteins.
Systematic Evaluation of Linker Length, Rigidity, and Chemical Composition
If the linker is too short, steric hindrance may prevent the formation of the ternary complex. explorationpub.com Conversely, if it is too long, the complex may not be stable enough for efficient ubiquitination to occur. explorationpub.com The chemical composition of the linker, such as the inclusion of polyethylene glycol (PEG) units or more rigid structures like piperazine rings, can influence the PROTAC's solubility, cell permeability, and conformational flexibility. nih.gov Studies have shown that even a small change in linker length, such as the addition of a single ethylene glycol unit, can switch the selectivity of a PROTAC from degrading two target proteins to selectively degrading only one. nih.gov
The table below demonstrates the effect of linker length on the degradation of a target protein.
| PROTAC Analogue | Linker Modification | DC50 (µM) |
| BRD4 PROTAC with 0 PEG units | Shortest linker | < 0.5 |
| BRD4 PROTAC with 1-2 PEG units | Intermediate linker | > 5 |
| BRD4 PROTAC with 4-5 PEG units | Longest linker | < 0.5 |
This interactive table illustrates the non-linear relationship that can exist between linker length and degradation potency, emphasizing the need for careful optimization.
Investigation of Selectivity and Specificity Profiles
A key advantage of PROTACs is their potential for high selectivity and specificity, which can lead to a better therapeutic window compared to traditional inhibitors.
Profiling for Off-Target Protein Degradation and Binding
Ensuring that a PROTAC selectively degrades the intended target protein without affecting other proteins is paramount. Off-target degradation can lead to unwanted side effects and toxicity. Pomalidomide (B1683931), a commonly used CRBN ligand, is known to induce the degradation of certain zinc-finger transcription factors as part of its intrinsic activity. nih.gov This can be an undesirable off-target effect for PROTACs that utilize this ligand.
To address this, researchers have developed strategies to minimize off-target degradation. One approach involves modifying the pomalidomide moiety at positions that are predicted to clash with the binding of off-target proteins to CRBN, thereby preventing their degradation. nih.gov Global proteomic studies are often employed to assess the selectivity of new PROTACs and identify any potential off-target effects. nih.gov These studies have shown that it is possible to design PROTACs with high selectivity and minimal off-target degradation. nih.gov
Differentiation from Traditional Occupancy-Based PD-1/PD-L1 Inhibitors
Traditional small molecule inhibitors of the PD-1/PD-L1 pathway function through occupancy-based inhibition, where they bind to PD-L1 and block its interaction with PD-1. nih.gov In contrast, PROTACs act catalytically to induce the degradation of the entire PD-L1 protein. nih.gov This fundamental difference in the mechanism of action offers several potential advantages for PROTACs.
Because they act catalytically, PROTACs can often be effective at lower concentrations than traditional inhibitors. biochempeg.com They can also lead to a more profound and sustained downstream signaling effect, as the target protein is eliminated rather than just inhibited. biochempeg.com Furthermore, since the binding affinity required for a PROTAC to be effective can be lower than that of an inhibitor, PROTACs have the potential to target proteins that have been considered "undruggable" by conventional approaches. biochempeg.com
Studies have directly compared the efficacy of PD-L1 PROTACs to traditional inhibitors. For example, a stapled peptide-based PROTAC (SP-PROTAC) was shown to be significantly more effective at decreasing PD-L1 levels in human cervical cancer cells compared to the small molecule inhibitor BMS-8. nih.gov The SP-PROTAC induced PD-L1 degradation with a DC50 of 0.054 µM in C33A cells, while BMS-8 had an IC50 of 7.789 µM for inhibiting the PD-1/PD-L1 interaction. nih.gov
The following table provides a comparison between a PD-L1 PROTAC and a traditional inhibitor.
| Compound | Mechanism of Action | Cell Line | Efficacy Metric | Value (µM) |
| SP-PROTAC | PD-L1 Degradation | C33A | DC50 | 0.054 |
| BMS-8 | PD-1/PD-L1 Inhibition | C33A | IC50 | 7.789 |
| SP-PROTAC | PD-L1 Degradation | HeLa | DC50 | 0.044 |
| BMS-8 | PD-1/PD-L1 Inhibition | HeLa | IC50 | 7.485 |
This interactive table clearly demonstrates the significantly higher potency of the PROTAC-mediated degradation approach compared to traditional inhibition in the tested cell lines.
Post-Translational Modifications (PTMs) of PD-1/PD-L1 and Their Interaction with PROTACs
The stability, localization, and function of Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), are intricately regulated by a variety of post-translational modifications (PTMs). nih.govaacrjournals.orgnih.govfrontiersin.org These modifications, which include ubiquitination, deubiquitination, phosphorylation, acetylation, palmitoylation, and glycosylation, are critical determinants of the proteins' fate and their role in immune surveillance. nih.govaacrjournals.orgnih.gov The efficacy of Proteolysis Targeting Chimeras (PROTACs), such as PROTAC PD-1/PD-L1 degrader-1, which are designed to induce the degradation of these proteins, is intrinsically linked to the cellular machinery that governs these PTMs. Understanding the interplay between PTMs and PROTACs is therefore crucial for optimizing the development of these novel therapeutic agents.
Role of Ubiquitination and Deubiquitination in PD-1/PD-L1 Stability
Ubiquitination is a key cellular process that marks proteins for degradation by the proteasome. The stability of PD-1 and PD-L1 is tightly controlled by a balance between the activity of E3 ubiquitin ligases, which attach ubiquitin chains, and deubiquitinating enzymes (DUBs), which remove them. nih.gov This dynamic process is fundamental to the mechanism of action for PROTACs, which hijack the ubiquitin-proteasome system to eliminate target proteins. frontiersin.org
Several E3 ligases have been identified that target PD-L1 for degradation, thereby suppressing its expression and enhancing anti-tumor immunity. For instance, the SCF (Skp1-Cullin-1-F-box) complex, with its substrate recognition protein β-TrCP, ubiquitinates PD-L1 after it has been phosphorylated, marking it for proteasomal degradation. mdpi.comnih.gov Another E3 ligase, SPOP, when activated by the Cyclin D-CDK4 kinase, also mediates the degradation of PD-L1. nih.gov Compounds that enhance the activity of these E3 ligases could potentially synergize with PROTACs.
Conversely, DUBs stabilize PD-L1 by removing ubiquitin tags, leading to its accumulation on the tumor cell surface and promoting immune evasion. Enzymes such as COP9 Signalosome 5 (CSN5) and USP22 have been shown to deubiquitinate and stabilize PD-L1. nih.gov This stabilization effect counteracts the desired outcome of PROTAC-mediated degradation. Therefore, the expression levels and activity of these DUBs in cancer cells could be a determining factor in the efficacy of PD-L1-targeting PROTACs. A high level of DUB activity might necessitate higher concentrations or more potent PROTACs to achieve a therapeutic effect.
The table below summarizes key enzymes involved in the ubiquitination and deubiquitination of PD-L1.
| Enzyme Class | Enzyme Name | Substrate | Effect on Substrate Stability |
| E3 Ubiquitin Ligase | β-TrCP | PD-L1 | Destabilization / Degradation |
| E3 Ubiquitin Ligase | SPOP | PD-L1 | Destabilization / Degradation |
| Deubiquitinase (DUB) | CSN5 | PD-L1 | Stabilization |
| Deubiquitinase (DUB) | USP22 | PD-L1 | Stabilization |
This table summarizes the roles of select E3 ligases and deubiquitinases in regulating PD-L1 protein stability.
PROTACs, including this compound, function by creating a ternary complex between the target protein (PD-L1), an E3 ligase, and the PROTAC molecule itself. acs.org This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, leading to its degradation. The natural ubiquitination state of PD-L1, governed by endogenous E3 ligases and DUBs, creates a dynamic environment in which PROTACs must operate.
Influence of Phosphorylation, Acetylation, Palmitoylation, and Glycosylation on PD-1/PD-L1 Interaction with PROTACs
Other PTMs also play a crucial role in regulating PD-1/PD-L1 and can indirectly influence the effectiveness of PROTAC-based therapies by altering protein stability, localization, and conformation. aacrjournals.orgresearchgate.net
Phosphorylation: The phosphorylation of PD-L1 is often a prerequisite for its ubiquitination and subsequent degradation. For example, glycogen synthase kinase 3β (GSK3β) phosphorylates PD-L1, which then allows for its recognition by the β-TrCP E3 ligase. mdpi.comnih.gov Similarly, casein kinase 2 (CK2) can also phosphorylate and stabilize PD-L1. nih.gov The phosphorylation status of PD-L1 could therefore affect its susceptibility to PROTAC-mediated degradation. If a PROTAC's binding site on PD-L1 is altered by phosphorylation, or if phosphorylation affects the accessibility of lysine (B10760008) residues for ubiquitination, the PROTAC's efficiency could be impacted.
Acetylation: Acetylation of PD-L1, mediated by enzymes like p300 and deacetylated by HDAC2, has been shown to regulate its translocation from the cell membrane to the nucleus. nih.govmdpi.comresearchgate.netcreighton.edu While this may not directly affect the stability of membrane-bound PD-L1, the subcellular localization is critical for PROTACs. As PROTACs primarily act in the cytoplasm and nucleus where the proteasome is located, the movement of PD-L1 between cellular compartments could influence its availability for PROTAC-induced degradation. mdpi.com Modulating PD-L1 acetylation could potentially sequester the protein away from the sites of PROTAC action, thereby representing a potential resistance mechanism.
Palmitoylation: This lipid modification has been found to stabilize PD-L1 by preventing its ubiquitination and degradation. nih.gov Research has shown that targeting the enzymes responsible for palmitoylation can indirectly lead to PD-L1 degradation. One innovative approach has been the development of a cyclic peptide-based PROTAC that targets the palmitoyltransferase DHHC3. frontiersin.orgnih.govresearchgate.net Degradation of DHHC3 by this PROTAC leads to a significant downstream decrease in PD-L1 expression, demonstrating an indirect but effective strategy of using PROTACs to interfere with PTMs that stabilize a target protein. frontiersin.orgnih.gov
Glycosylation: N-linked glycosylation is a critical PTM for PD-L1, profoundly impacting its stability and its interaction with PD-1. nih.gov Glycosylation can shield PD-L1 from the action of kinases like GSK3β, thus preventing its phosphorylation and subsequent degradation. mdpi.com This "glycan shield" could also sterically hinder the binding of a PROTAC's ligand to the PD-L1 protein. The efficacy of PROTACs, particularly those that utilize larger targeting moieties like antibodies (AbTACs), could be significantly hampered by dense glycosylation. nih.govnih.gov Even for small-molecule PROTACs like this compound, glycosylation could alter the conformation of the binding pocket, thereby reducing binding affinity and the efficiency of degradation. Conversely, targeting glycosylation could represent a strategy to sensitize cancer cells to PD-L1 PROTACs.
The table below details the influence of these PTMs on PD-L1 and the potential implications for PROTAC interaction.
| Post-Translational Modification | Key Enzymes | Effect on PD-L1 | Potential Influence on PROTAC Interaction |
| Phosphorylation | GSK3β, CK2 | Primes for ubiquitination or stabilization | May alter PROTAC binding site conformation and accessibility for ubiquitination. |
| Acetylation | p300, HDAC2 | Regulates nuclear translocation | Can change the subcellular location of PD-L1, potentially moving it away from the PROTAC's site of action. |
| Palmitoylation | DHHCs | Stabilizes and prevents degradation | Inhibition of this process can enhance PD-L1 degradation; PROTACs can target the modifying enzymes. |
| Glycosylation | Glycosyltransferases | Stabilizes protein and shields it from degradation | May sterically hinder PROTAC binding to PD-L1, potentially reducing degradation efficiency. |
This table summarizes various post-translational modifications of PD-L1, the enzymes involved, their effects, and the potential consequences for interactions with PROTACs.
Challenges and Future Perspectives in Protac Pd 1/pd L1 Degrader Research
Addressing Limitations in Targeting Cell-Surface Proteins with Small-Molecule PROTACs
Conventional proteolysis-targeting chimeras (PROTACs) are small molecules designed to eliminate specific proteins by hijacking the intracellular ubiquitin-proteasome system (UPS). frontiersin.org This mechanism is highly effective for cytosolic proteins but faces inherent limitations when targeting transmembrane proteins like PD-L1. Because the proteasome is located within the cell, cell-surface and extracellular proteins are not considered optimal targets for traditional PROTACs. pharmasalmanac.com PD-L1, for instance, has a very small cytoplasmic domain of only 31 amino acids with no known small-molecule ligands, making it difficult for conventional PROTACs to effectively bind and recruit an E3 ligase for degradation. acs.orgnih.gov This has spurred the development of innovative strategies to degrade cell-surface and extracellular proteins.
To overcome the challenges of targeting cell-surface proteins, researchers have developed antibody-based PROTACs (AbTACs). acs.orgnih.govnih.gov AbTACs are fully recombinant bispecific antibodies that recruit membrane-bound E3 ligases to induce the degradation of target proteins. acs.orgnih.govnih.gov This approach leverages the high specificity and affinity of antibodies for extracellular domains.
One arm of the AbTAC binds to the target cell-surface protein (e.g., PD-L1), while the other arm recruits a transmembrane E3 ligase, such as Ring Finger Protein 43 (RNF43). This brings the E3 ligase into close proximity with PD-L1, leading to its internalization and subsequent degradation through the endosomal-lysosomal pathway. acs.org
A specific AbTAC, designated AC-1, has been shown to induce the lysosomal degradation of PD-L1 by recruiting RNF43. frontiersin.org This degradation was observed in multiple cancer cell lines, demonstrating broad applicability. frontiersin.org AbTACs offer several advantages over small-molecule PROTACs for membrane proteins: they are fully recombinant, allowing for rapid generation and optimization, and they expand the PROTAC field to target challenging membrane proteins previously considered "undruggable" by conventional degradation technologies. acs.orgnih.gov
| Degrader | Mechanism | Recruited E3 Ligase | Target Protein | Key Finding | Reference |
|---|---|---|---|---|---|
| AC-1 | Bispecific antibody recruits membrane-bound E3 ligase to the target protein, inducing lysosomal degradation. | RNF43 | PD-L1 | Demonstrated effective PD-L1 degradation in MDA-MB-231, HCC827, and T24 cancer cell lines. | frontiersin.org |
Another innovative strategy for degrading extracellular and membrane proteins is the use of Lysosome-Targeting Chimeras (LYTACs). nih.govchemrxiv.orgamazonaws.com Unlike PROTACs and AbTACs that utilize the ubiquitin-proteasome system or membrane-bound E3 ligases, LYTACs work by hijacking the lysosomal protein degradation pathway. acs.org
LYTACs are chimeric molecules that link a target-binding moiety, such as an antibody, to a ligand that engages a cell-surface lysosome-shuttling receptor. nih.govacs.org A common receptor used is the cation-independent mannose-6-phosphate receptor (CI-M6PR), which naturally transports proteins to the lysosome for degradation. nih.gov By binding simultaneously to the target protein (e.g., PD-L1) and the CI-M6PR receptor, the LYTAC induces the formation of a ternary complex that is internalized and trafficked to the lysosome, where the target protein is degraded. nih.govacs.org
Researchers have successfully demonstrated this concept by creating LYTACs using the anti-PD-L1 antibody atezolizumab conjugated to glycopeptide ligands recognized by CI-M6PR. rsc.org These LYTACs mediated the selective degradation of PD-L1 by more than 70% in multiple cell lines, a process dependent on lysosomal function. amazonaws.comrsc.org This platform provides a modular and effective strategy for targeting membrane proteins like PD-L1 for degradation. chemrxiv.orgamazonaws.com
Strategies to Overcome Potential Resistance Mechanisms to PD-1/PD-L1 PROTACs
As with any targeted therapy, the potential for drug resistance is a significant concern. While PROTACs may circumvent some resistance mechanisms associated with traditional inhibitors, such as target mutation, they are not immune to the development of resistance. frontiersin.orgnih.gov
The tumor microenvironment (TME) plays a critical role in the response and resistance to immunotherapy. frontiersin.orgfrontiersin.org Adaptive resistance occurs when the TME changes in response to treatment, creating an immunosuppressive state. jci.orgnih.gov For instance, successful T-cell infiltration and activation following PD-1/PD-L1 blockade can trigger compensatory immune checkpoint pathways. jci.org Exhausted T-cells within the TME can upregulate other inhibitory receptors like CTLA-4, TIM-3, and LAG-3, which could limit the efficacy of a PD-1/PD-L1-targeting PROTAC. mdpi.comresearchgate.net
Furthermore, tumors may develop resistance by upregulating other immunosuppressive molecules. nih.gov For example, studies on resistance to anti-PD-1 antibody therapy have shown that tumors can increase the expression of transmembrane glycoprotein NMB (GPNMB), an immunosuppressive molecule, to evade the immune response. nih.gov Such adaptive changes in the TME could similarly blunt the therapeutic effect of PD-1/PD-L1 degraders.
To overcome the complexity of resistance within the TME, combinatorial therapeutic approaches are being explored. Chronic exposure to a single PROTAC could trigger the reprogramming of cell signaling pathways that promote resistance. foxchase.org Combining a PD-1/PD-L1 PROTAC with inhibitors of other cell signaling or immune checkpoint pathways may represent a powerful strategy to achieve more durable responses. foxchase.org
For example, combining a PD-L1 degrader with therapies that target other immunosuppressive cells or pathways within the TME could prevent or overcome adaptive resistance. frontiersin.orgmdpi.com This could involve co-administration with inhibitors of CTLA-4, TIM-3, or LAG-3, or with agents that modulate the activity of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs). mdpi.comresearchgate.net Such combinations could create a more profound and lasting anti-tumor immune response.
Advances in PROTAC Design and Discovery Methodologies
The field of targeted protein degradation is rapidly evolving, with significant advances in the methods used to design and discover new PROTACs. marinbio.comportlandpress.com These advancements are crucial for developing more potent, selective, and drug-like PD-1/PD-L1 degraders. Key areas of progress include:
Linker Optimization: The linker connecting the target-binding and E3-ligase-binding moieties is a critical determinant of PROTAC efficacy. nih.gov New synthetic methods are simplifying the construction of PROTACs with diverse linkers, allowing for more rapid optimization of ternary complex formation and degradation efficiency. marinbio.com
Expansion of the E3 Ligase Toolbox: Much of the early PROTAC research focused on recruiting the CRBN and VHL E3 ligases. dundee.ac.uk However, researchers are now identifying and developing ligands for a wider range of E3 ligases, which could offer advantages in tissue specificity and overcoming resistance. portlandpress.com For membrane targets like PD-L1, the use of membrane-associated E3 ligases like RNF43 and ZNRF3 through AbTACs is a prime example of this expansion. frontiersin.org
Computational and AI-Driven Design: The complexity of PROTACs makes their rational design challenging. nih.gov Computational methods, including molecular docking and virtual screening, are increasingly used to predict the structure of the ternary complex and accelerate the design process. scienceopen.com Furthermore, artificial intelligence (AI) and machine learning models are being developed to generate novel, high-affinity binders for both target proteins and E3 ligases, streamlining the discovery of new PROTAC candidates. nih.govmdpi.com
These methodological advancements will be instrumental in accelerating the development of next-generation PD-1/PD-L1 PROTACs with improved therapeutic properties.
| Technology | Description | Application to PD-1/PD-L1 | Reference |
|---|---|---|---|
| AbTACs (Antibody-based PROTACs) | Bispecific antibodies that recruit membrane-bound E3 ligases to degrade cell-surface proteins. | Enables degradation of PD-L1 by recruiting RNF43 to the cell surface. | acs.orgnih.govnih.gov |
| LYTACs (Lysosome-Targeting Chimeras) | Chimeric molecules that link a target-binding antibody to a lysosome-shuttling receptor ligand, inducing lysosomal degradation. | Mediates degradation of PD-L1 by hijacking the CI-M6PR receptor pathway. | nih.govchemrxiv.orgacs.org |
| AI-Driven Design | Use of artificial intelligence and machine learning to predict and design novel PROTAC structures and binders. | Accelerates the discovery and optimization of potent and selective PD-1/PD-L1 degraders. | nih.govmdpi.com |
Rational Design vs. High-Throughput Screening in PROTAC Identification
The discovery of novel PROTACs, including those for PD-1/PD-L1, largely follows two main strategies: rational design and high-throughput screening (HTS).
Rational Design is a hypothesis-driven approach that relies on the structural understanding of the target protein (e.g., PD-L1), the E3 ligase, and their interaction. nih.gov This method involves the deliberate assembly of the three PROTAC components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker to connect them. explorationpub.com Key considerations in the rational design of a PROTAC include:
Linker Optimization : The composition, length, and attachment points of the linker are critical for the formation of a stable and effective ternary complex between the target protein and the E3 ligase. explorationpub.com The process often starts with a longer linker, which is then gradually shortened to find the optimal length for degradation activity. explorationpub.com
Ligand Selection : The choice of ligands for both the target protein and the E3 ligase influences the potency and selectivity of the PROTAC.
Structural Biology : Techniques like X-ray crystallography and cryo-electron microscopy can provide insights into the ternary complex structure, guiding the design of more effective molecules.
High-Throughput Screening (HTS) , in contrast, is an empirical approach that involves testing large libraries of compounds to identify molecules that induce the degradation of the target protein. nih.govnih.gov This method is particularly useful when structural information is limited or for discovering novel binders or molecular glues. While traditional HTS identifies inhibitors, newer assays can be adapted to screen for protein degradation. nih.gov HTS can be a powerful tool for identifying starting points for degrader development, which can then be optimized using rational design principles. nih.govnih.gov
Both strategies have their merits and are often used in combination. Rational design allows for a more focused and knowledge-based approach, while HTS offers the potential for discovering unexpected chemical scaffolds. For a target like PD-L1, where known small-molecule binders exist, rational design has been a prominent strategy.
Computational Modeling and Artificial Intelligence in PROTAC Optimization
Computational modeling and artificial intelligence (AI) are becoming indispensable tools for accelerating the design and optimization of PROTACs. These technologies help to navigate the vast chemical space and predict the complex molecular interactions required for effective protein degradation.
Modeling Ternary Complexes : A significant challenge in PROTAC design is predicting the three-dimensional structure of the ternary complex (POI-PROTAC-E3 ligase). Computational pipelines, such as PRosettaC, can model these interactions by first docking the warhead and E3-recruiting ligand into their respective proteins and then using the linker's length constraints to narrow down the possible conformations. nih.govresearchgate.net
AI-Driven Design : AI and machine learning (ML) algorithms can be trained on existing data to predict the degradation efficiency of new PROTAC designs. nih.govresearchgate.net These models can help optimize linker composition and length, predict off-target effects, and even design novel molecules de novo. nih.gov Generative models, guided by the specific task of assembling a stable ternary complex, show promise in this area. nih.gov
Drug Repurposing : Computational approaches are also used to screen existing drugs for new purposes. nih.govsemanticscholar.org For instance, e-Pharmacophore modeling, molecular docking, and dynamic simulations can identify approved drugs that may act as inhibitors or binders for targets like PD-L1, providing a starting point for degrader development. nih.govsemanticscholar.org
By integrating these computational tools, researchers can reduce the number of molecules that need to be synthesized and tested, saving time and resources in the development of optimized PD-1/PD-L1 degraders. nih.govresearchgate.net
Emerging Concepts and Next-Generation PROTAC Modalities for Immune Checkpoint Targeting
The field of targeted protein degradation is rapidly evolving beyond conventional small-molecule PROTACs. Researchers are exploring novel modalities to degrade extracellular and membrane-bound proteins like PD-1 and PD-L1 and to modulate the immune system in new ways.
Development of Peptide-Based PROTACs for PD-1/PD-L1 Degradation
Peptides offer a promising alternative to small molecules for targeting protein-protein interactions, which are often difficult to inhibit with traditional drugs. nih.gov Several peptide-based PROTACs have been developed to induce the degradation of PD-1 and PD-L1. nih.gov
These molecules typically consist of a peptide sequence for targeting the protein, a peptide for recruiting an E3 ligase (like VHL), and often a cell-penetrating peptide (CPP) to facilitate entry into the cell. nih.govresearchgate.net
Key developments in this area include:
Linear Peptide-PROTACs : Early designs used linear peptides to target PD-L1, demonstrating potent degradation. nih.gov
Stapled and Cyclic Peptides : To overcome the limitations of linear peptides, such as instability and poor cell permeability, stapled and cyclic peptides have been developed. frontiersin.orgfrontiersin.org Stapling involves creating a covalent bond to lock the peptide into an alpha-helical structure, which can improve stability and target affinity. frontiersin.org One study showed that a stapled peptide PROTAC targeting the palmitoyltransferase ZDHHC3 led to a significant decrease in PD-L1 levels, with a much lower 50% degradation concentration (DC50) than a corresponding small-molecule inhibitor. frontiersin.org Another study demonstrated that a cyclic peptide PROTAC could effectively downregulate PD-L1 and enhance the anti-proliferative effects of cisplatin in cancer cells. frontiersin.org
Table 1: Examples of Peptide-Based PROTACs for PD-L1 Degradation
| PROTAC Type | Target | Effect | Cell Line | DC₅₀ | Source |
|---|---|---|---|---|---|
| Stapled Peptide-PROTAC | ZDHHC3 (to affect PD-L1) | PD-L1 Degradation | C33A | 0.054 µM | frontiersin.org |
| Stapled Peptide-PROTAC | ZDHHC3 (to affect PD-L1) | PD-L1 Degradation | HeLa | 0.044 µM | frontiersin.org |
| Cyclic Peptide-PROTAC | ZDHHC3 (to affect PD-L1) | PD-L1 Degradation | C33A | Lower than linear peptides | frontiersin.org |
| Peptide 1 (VHL-based) | PD-1 | PD-1 Degradation | C33A | <5 µM | nih.govresearchgate.net |
| Peptide 2 (VHL-based) | PD-L1 | PD-L1 Degradation | C33A | <5 µM | nih.govresearchgate.net |
These peptide-based degraders have shown the ability to block the PD-1/PD-L1 interaction, leading to increased T-cell activity and secretion of anti-tumor cytokines like IFN-γ and TNF-α in co-culture systems. nih.govfrontiersin.org
Bifunctional Degrader Systems Beyond PROTACs for Immunomodulation
Inspired by the success of PROTACs, scientists are developing other bifunctional platforms to manipulate cellular processes for therapeutic benefit, including immunomodulation. researchgate.netsymeres.com These "beyond PROTAC" technologies recruit different cellular machinery to achieve their effects. researchgate.netsymeres.com
Lysosome-Targeting Chimeras (LyTACs) : Since PROTACs rely on the ubiquitin-proteasome system, which is located inside the cell, they are generally not suitable for degrading extracellular or membrane proteins. LyTACs were developed to overcome this limitation by hijacking the lysosomal degradation pathway. symeres.com They consist of a binder to a target cell-surface protein linked to a ligand that engages a lysosome-targeting receptor, leading to internalization and degradation of the protein. symeres.com
Antibody-Based PROTACs (AbTACs) : This modality uses an antibody-based format to degrade cell-surface proteins. One study demonstrated an AbTAC that recruits the membrane-bound E3 ligase RNF43 to induce the lysosomal degradation of PD-L1. researchgate.net This approach combines the specificity of antibodies with the catalytic degradation mechanism of PROTACs. researchgate.net
Other "TAC" Modalities : A variety of other chimeric molecules are being explored. symeres.com These include DUBTACs, which recruit deubiquitinating enzymes to stabilize proteins; PhosTACs, which recruit phosphatases to dephosphorylate targets; and AceTAGs, which recruit acetyltransferases. symeres.comacs.org These technologies offer a diverse toolkit for modulating the activity and levels of key proteins involved in the immune response.
These emerging systems represent a significant expansion of the targeted degradation field, providing new strategies for targeting immune checkpoint proteins and other immunomodulatory targets that may be inaccessible to traditional PROTACs. researchgate.netsymeres.com
Broader Applicability of PD-1/PD-L1 PROTAC Research Findings to Other Immune Checkpoints and Immunotherapeutic Strategies
The research and development of PROTACs targeting the PD-1/PD-L1 axis provide a valuable blueprint for developing degraders against other immune checkpoints and for enhancing immunotherapeutic strategies. The interaction between PD-1 on T-cells and PD-L1 on tumor cells is a critical mechanism of immune escape, and blocking this pathway has revolutionized cancer treatment. nih.govresearchgate.net The lessons learned from creating PD-1/PD-L1 degraders can be extrapolated to other critical immune regulatory pathways.
The successful design of PD-L1 PROTACs has established key principles that can be applied to other cell-surface or intracellular immune checkpoint proteins, such as:
CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4)
LAG-3 (Lymphocyte-Activation Gene 3)
TIM-3 (T-cell Immunoglobulin and Mucin-domain containing-3)
IDO1 (Indoleamine 2,3-dioxygenase 1)
For example, the strategies used for linker optimization, the choice of E3 ligases, and the development of novel modalities like AbTACs for PD-L1 can inform the design of PROTACs for these other targets. researchgate.net A potent PROTAC targeting IDO1, an immunosuppressive enzyme, has already been rationally designed and optimized, demonstrating the transferability of these concepts. researchgate.net
Furthermore, the ability of PROTACs to eliminate the target protein entirely, rather than just inhibiting its function, offers potential advantages. This could lead to a more durable biological response and could potentially overcome resistance mechanisms that arise with traditional inhibitors. By applying the knowledge gained from the PD-1/PD-L1 field, researchers can accelerate the development of a new generation of immunotherapies that target a wider range of immune checkpoints, offering new hope for patients with cancer.
Q & A
Q. What is the molecular mechanism of action of PROTAC PD-1/PD-L1 Degrader-1, and how can its degradation efficiency be validated experimentally?
this compound facilitates the degradation of PD-L1 by recruiting an E3 ubiquitin ligase (e.g., cereblon or VHL) via a linker, enabling ubiquitination and subsequent proteasomal or lysosomal degradation. To validate degradation efficiency:
- Use in vitro co-culture models (e.g., Hep3B/OS-8/hPD-L1 with CD3 T cells) to measure PD-L1 surface expression via flow cytometry .
- Quantify PD-L1 protein levels using Western blotting or ELISA after treatment (1–10 μM, 24–72 hours). Dose-dependent reductions (e.g., 21% at 1 μM, 35% at 10 μM) confirm activity .
- Employ protease inhibitors (e.g., MG132 for proteasome, chloroquine for lysosome) to identify degradation pathways .
Q. What are the critical structural components of this compound, and how do they influence function?
The PROTAC comprises three elements:
- PD-L1-binding ligand : BMS-1166 derivatives inhibit PD-1/PD-L1 interaction (IC50: 39.2 nM) .
- Linker : Optimized for stability and cell permeability (e.g., piperidine-piperazine-based linkers). Length and flexibility affect degradation efficiency .
- E3 ligase ligand : Determines ubiquitination specificity (e.g., cereblon or VHL ligands). Methodological tip: Conduct structure-activity relationship (SAR) studies by varying linker chemistry and measuring cellular uptake (PAMPA assay) and degradation kinetics .
Q. How should researchers design in vitro experiments to evaluate immune reactivation by this PROTAC?
- Use T-cell activation assays: Co-culture PD-L1<sup>+</sup> tumor cells (e.g., Hep3B) with human CD3<sup>+</sup> T cells. Measure IFN-γ secretion (ELISA) or cytotoxic activity (lactate dehydrogenase assay) .
- Validate PD-L1 degradation in tumor cells and correlate with T-cell proliferation (CFSE dilution) .
Advanced Research Questions
Q. How can contradictory PK/PD data from preclinical models be resolved when transitioning to human trials?
- Perform population PK modeling using all available preclinical data (species-specific clearance, volume of distribution) .
- Apply exposure-response (E-R) analysis to identify safety/efficacy thresholds. For example, simulate human PK curves and compare to in vitro IC50 values .
- Use sensitivity analysis to assess covariates (e.g., tumor type, renal function) impacting PK variability .
Q. What strategies optimize linker design to enhance PROTAC potency and selectivity?
- Systematically vary linker length , rigidity , and hydrophilicity (e.g., PEG vs. alkyl chains). Measure effects on:
- Binding affinity (SPR or ITC for ternary complex formation) .
- Cellular permeability (Caco-2 or PAMPA assays) .
- Prioritize linkers that minimize off-target degradation (e.g., proteome-wide ubiquitination profiling) .
Q. How do tumor microenvironment (TME) factors influence this compound efficacy?
- Assess PD-L1 expression heterogeneity via immunohistochemistry (IHC) in patient-derived xenografts (PDX) .
- Model hypoxic conditions (e.g., CoCl2 treatment) to evaluate PROTAC stability and E3 ligase activity .
- Correlate TME immune cell infiltration (e.g., CD8<sup>+</sup> T cells) with degradation efficiency using multiplexed imaging .
Q. What biomarkers predict response to this compound in resistant cancers?
- Baseline PD-L1 expression : Tumors with ≥1% PD-L1 positivity show higher response rates (36% vs. 0% in PD-L1<sup>-</sup> tumors) .
- T-cell receptor clonality : High clonality correlates with immune reactivation .
- Post-treatment PD-L1 dynamics : Serial liquid biopsies (ctDNA) or circulating tumor cells (CTCs) to monitor resistance .
Q. How can PROTACs be combined with other immunotherapies to overcome resistance?
- Checkpoint inhibitors (anti-CTLA-4) : Synergize by targeting complementary immune pathways .
- Epigenetic modulators : Enhance antigen presentation (e.g., HDAC inhibitors) .
- Adoptive cell therapy : Pre-treatment with PROTACs may reduce PD-L1<sup>+</sup> immunosuppressive cells .
Methodological Guidelines
Q. What statistical approaches are recommended for dose-response analysis in PROTAC studies?
Q. How should researchers validate population PK models for PROTACs?
- Perform bootstrap analysis (≥500 replicates) to confirm model robustness .
- Use visual predictive checks (VPCs) to compare simulated vs. observed data across subgroups (e.g., renal impairment) .
- Update models iteratively with Phase Ib/II data to refine dosing .
Data Contradiction Analysis
Q. Q. How to address discrepancies between in vitro degradation potency and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
